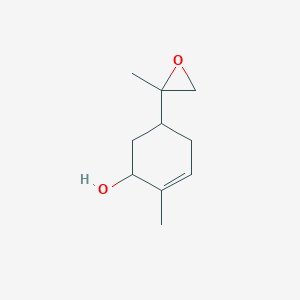
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexenone and contains an oxirane ring, making it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . This reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexenones or cyclohexanols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of different products. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one: A closely related compound with a similar structure but different functional groups.
Carvone: A naturally occurring compound with a similar cyclohexenone structure but different substituents.
Limonene oxide: Another compound with an oxirane ring and a similar molecular framework.
Uniqueness
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenone core and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
39903-76-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8-9,11H,4-6H2,1-2H3 |
InChI-Schlüssel |
KHUGQCWYYOUPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1O)C2(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


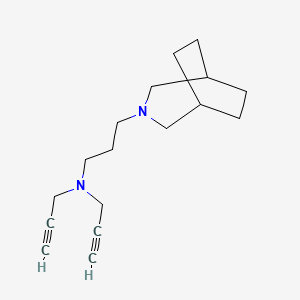
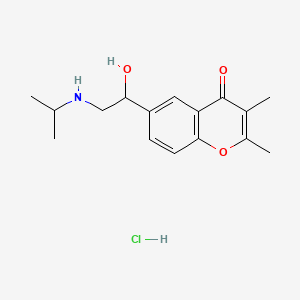
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
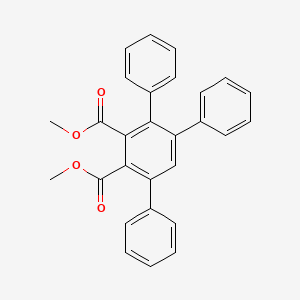
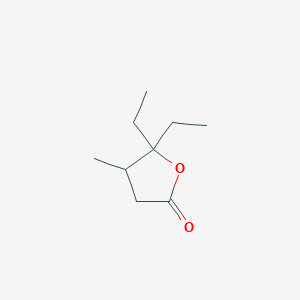
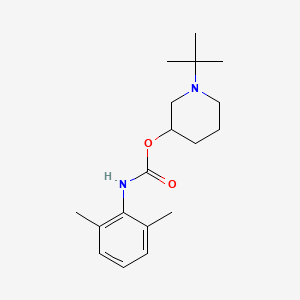
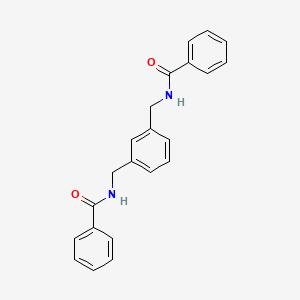
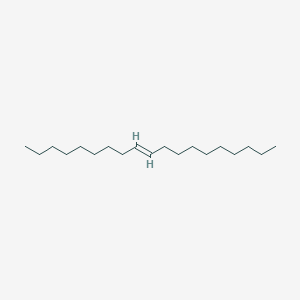
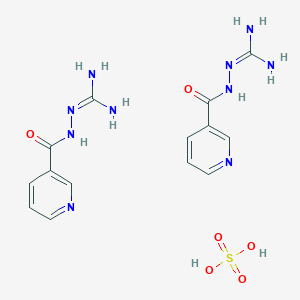
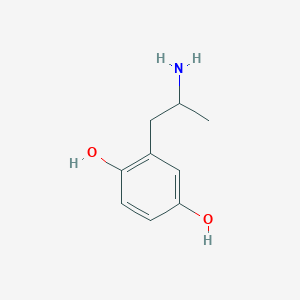
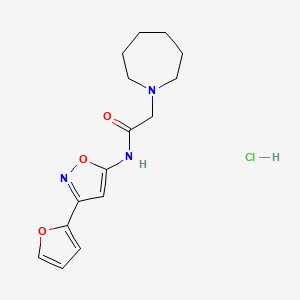
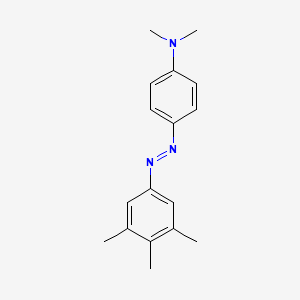
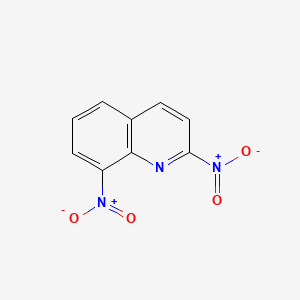
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
